Cas no 1290235-36-7 ((2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide)
![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide structure](https://ja.kuujia.com/scimg/cas/1290235-36-7x500.png)
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide 化学的及び物理的性質
名前と識別子
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- (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide
- Z829938692
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- インチ: 1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m1/s1
- InChIKey: QHESFWGARJPJSQ-YHMJZVADSA-N
- ほほえんだ: O=C([C@@H](C)N)NC(C)C1C=CC=CC=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 218
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.3
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360438-0.05g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-360438-0.25g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-360438-0.5g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-360438-1.0g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-360438-2.5g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-360438-0.1g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-360438-5.0g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-360438-10.0g |
(2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
1290235-36-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 |
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamideに関する追加情報
Comprehensive Overview of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide (CAS No. 1290235-36-7)
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is a specialized chiral compound with significant potential in pharmaceutical research and development. Its CAS No. 1290235-36-7 uniquely identifies this molecule, which belongs to the class of amino acid derivatives. The compound features a stereogenic center at the 2-position, making it an interesting candidate for enantioselective synthesis and drug design. Researchers are increasingly focusing on such chiral building blocks due to their importance in creating more effective and safer medications.
The molecular structure of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide combines an amide linkage with an aromatic 2-methylphenyl group, offering unique physicochemical properties. This configuration provides both lipophilic and hydrophilic characteristics, which are crucial for drug bioavailability. Current trends in medicinal chemistry emphasize the development of such balanced molecules that can cross biological membranes while maintaining sufficient water solubility for therapeutic efficacy.
In pharmaceutical applications, (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide serves as a valuable intermediate for synthesizing more complex biologically active compounds. Its structural features make it particularly relevant for developing CNS-targeting drugs, as the aromatic moiety may facilitate blood-brain barrier penetration. Recent studies in neuropharmacology have shown growing interest in similar structures for potential treatments of neurological disorders, aligning with current healthcare priorities addressing neurodegenerative diseases.
The synthesis of CAS No. 1290235-36-7 typically involves asymmetric synthesis techniques to ensure the desired (R)-configuration. Modern green chemistry approaches are being applied to optimize its production, reflecting the pharmaceutical industry's shift toward more sustainable practices. Process chemists are particularly interested in developing catalytic methods for such chiral compounds to improve yield and reduce waste generation.
Analytical characterization of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide employs advanced techniques including HPLC with chiral columns, mass spectrometry, and NMR spectroscopy. These methods ensure the compound's purity and correct stereochemistry, which are critical for its intended applications. The growing demand for high-purity chiral compounds in drug development has made such analytical protocols increasingly important in quality control laboratories.
From a commercial perspective, CAS No. 1290235-36-7 represents a niche but growing segment in the fine chemicals market. Suppliers specializing in custom chiral compounds are seeing increased demand for such molecules from pharmaceutical and biotechnology companies. The compound's price and availability fluctuate based on raw material costs and synthesis complexity, with current market trends favoring reliable suppliers who can guarantee consistent quality and scalable production.
Storage and handling of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide require standard laboratory precautions for amino acid derivatives. The compound is typically stored at controlled room temperature in airtight containers to prevent moisture absorption and degradation. These handling protocols align with general GMP guidelines for pharmaceutical intermediates, ensuring material integrity throughout the supply chain.
Future research directions for CAS No. 1290235-36-7 may explore its potential as a scaffold for targeted drug delivery systems or as a component in peptide mimetics. The growing field of precision medicine creates opportunities for such specialized building blocks in developing personalized therapies. Additionally, computational chemistry approaches are being employed to predict and optimize the biological activity of derivatives based on this core structure.
Regulatory aspects concerning (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide follow standard guidelines for pharmaceutical intermediates. While not classified as a controlled substance, proper documentation of its synthesis, handling, and distribution is maintained according to industry standards. This compliance ensures smooth integration into global pharmaceutical supply chains and research collaborations.
The scientific literature contains limited but growing references to CAS No. 1290235-36-7, primarily in patent applications related to drug discovery. Its structural features make it a promising candidate for further investigation in various therapeutic areas. Researchers are particularly interested in exploring structure-activity relationships of derivatives based on this chiral framework, which could lead to novel bioactive molecules with improved pharmacological profiles.
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